molecular formula C16H14N2O2S B2919574 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide CAS No. 863512-80-5

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B2919574
CAS No.: 863512-80-5
M. Wt: 298.36
InChI Key: CYKJJYTWSXPZGM-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a furan ring, which is a five-membered ring containing oxygen. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the condensation of 2-phenylthiazole with ethylamine, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. The combination of these two heterocyclic rings allows for a broader range of interactions with biological targets and enhances the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKJJYTWSXPZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330878
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863512-80-5
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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